molecular formula C25H20FNO4 B2613875 Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate CAS No. 391862-06-9

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate

Cat. No.: B2613875
CAS No.: 391862-06-9
M. Wt: 417.436
InChI Key: HAFDROVKPHHOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate is a useful research compound. Its molecular formula is C25H20FNO4 and its molecular weight is 417.436. The purity is usually 95%.
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Scientific Research Applications

Chemical Modifications and Derivatives The structural features of ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate allow for a variety of chemical modifications, leading to the creation of derivatives with potential pharmacological activities. For instance, the incorporation of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity, distribution, and metabolic stability. Studies by Cui, M. et al. (2012), on benzoxazole derivatives for imaging of cerebral β-amyloid plaques, exemplify the strategic use of fluorine in designing compounds for diagnostic and therapeutic applications. Such research indicates the potential for derivatives of this compound to be explored in similar contexts, especially in the development of imaging agents or targeted therapies for neurodegenerative diseases (Cui, M. et al., 2012).

Biological Activity and Drug Design The molecular structure of this compound suggests it could serve as a scaffold in drug discovery, particularly in the design of molecules with specific biological targets. The presence of a fluorobenzoyl group, in particular, could influence the compound's interaction with biological molecules, potentially leading to the discovery of new therapeutics. Research by Jeankumar, V. U. et al. (2013), on thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis inhibitors, showcases the importance of molecular design in developing compounds with specific biological activities. By modifying the structure of this compound, researchers could potentially create new compounds with antibacterial, antiviral, or anticancer properties (Jeankumar, V. U. et al., 2013).

Mechanism of Action

    Target of Action

    Indole derivatives have been found to bind with high affinity to multiple receptors

    Mode of Action

    The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with

    Biochemical Pathways

    Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and are influenced by their specific chemical structure

    Result of Action

    The molecular and cellular effects of indole derivatives can vary widely and are influenced by their specific chemical structure and the receptors they interact with

    Action Environment

    The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors

Properties

IUPAC Name

ethyl 5-(3-fluorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-3-30-25(29)23-16(2)27(19-10-5-4-6-11-19)22-13-12-20(15-21(22)23)31-24(28)17-8-7-9-18(26)14-17/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFDROVKPHHOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.